molecular formula C16H15N3O2 B12043240 3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B12043240
M. Wt: 281.31 g/mol
InChI Key: XMXOEZQOWPPSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the annulation of a pyrazole ring to a pyridine ring. One common method includes the reaction of 3,6-dimethylpyrazole with 4-chloropyridine-3-carboxylic acid under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and p-tolyl substitution enhance its stability and reactivity compared to other pyrazolo[3,4-b]pyridine derivatives .

Biological Activity

3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure composed of a pyrazole ring fused to a pyridine ring. The presence of a p-tolyl group and two methyl groups at positions 3 and 6 enhances its chemical properties, contributing to its biological activity. Its molecular formula is C16H15N3O2C_{16}H_{15}N_{3}O_{2} with a molar mass of approximately 281.31 g/mol .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Molecular docking studies have shown that it interacts effectively with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This interaction suggests potential as an anticancer agent by inhibiting tumor growth through cell cycle arrest .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In various in vivo models, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have reported up to 85% inhibition of TNF-α at specific concentrations, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit CDKs suggests it may interfere with key enzymatic pathways involved in cell proliferation.
  • Cytokine Modulation : By reducing levels of inflammatory cytokines, it may mitigate inflammatory responses.
  • Antimicrobial Mechanism : The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesBiological Activity
6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridineHydroxyphenyl groupKinase inhibition
Ethyl 1-methyl-4-(methylthio)-3-phenylpyrazolo[3,4-b]pyridineMethylthio groupAntitumor activity
Pyrazolo[3,4-d]pyrimidine derivativesPyrimidine ringCDK inhibition

This table illustrates how variations in substituents can influence biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Anticancer Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of cancer cell lines by inducing apoptosis.
  • Inflammation Models : Animal models treated with the compound showed reduced paw edema and lower levels of inflammatory markers compared to controls.
  • Antimicrobial Testing : The compound was effective against multiple strains of bacteria in disk diffusion assays.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3,6-dimethyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H15N3O2/c1-9-4-6-12(7-5-9)19-15-14(11(3)18-19)13(16(20)21)8-10(2)17-15/h4-8H,1-3H3,(H,20,21)

InChI Key

XMXOEZQOWPPSLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=CC(=C3C(=N2)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.